N-benzyl-1H-indazole-3-carboxamide

Beschreibung

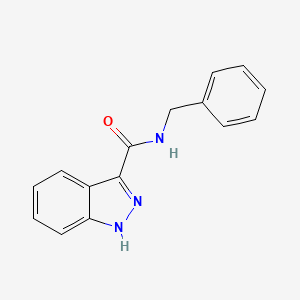

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKBMTWDVYDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-benzyl-1H-indazole-3-carboxamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-benzyl-1H-indazole-3-carboxamide

This technical guide provides a comprehensive overview of a validated protocol for the synthesis of this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from a protected indazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the formation of the key intermediate, 1H-indazole-3-carboxylic acid, from a protected indazole. The subsequent step is an amide coupling reaction between 1H-indazole-3-carboxylic acid and benzylamine to yield the final product.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide a step-by-step guide for the synthesis.[1][2]

Synthesis of 1H-indazole-3-carboxylic acid

This procedure outlines the synthesis of the carboxylic acid intermediate from a protected indazole.

Materials:

-

SEM-protected Indazole

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M in hexane)

-

Carbon Dioxide (CO2) gas

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

10% Sodium Bicarbonate (NaHCO3) solution

-

Citric acid solution

Procedure:

-

Dissolve SEM-protected indazole (11 g, 44.33 mmol) in dry THF (60 mL) in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to -70°C.

-

Add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise to the solution. Stir the resulting bright yellow solution at -70°C for 30 minutes.

-

Briefly warm the reaction mixture to 0°C for 10 minutes, then re-cool to -40°C.

-

Pass CO2 gas into the reaction mixture in small portions at -40°C for 90 minutes.

-

Add 1N HCl (60 mL) to the reaction mixture and allow it to warm to room temperature.

-

Reflux the mixture at 80°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, evaporate the THF under reduced pressure.

-

Basify the residue with a 10% NaHCO3 solution and wash with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer with a citric acid solution to precipitate the solid product.

-

Filter the solid, and dry it in an oven at 35°C to afford 1H-indazole-3-carboxylic acid.

Synthesis of this compound

This procedure details the amide coupling reaction to form the final product.

Materials:

-

1H-indazole-3-carboxylic acid

-

Dimethylformamide (DMF)

-

Hydroxybenzotriazole (HOBT)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

-

Benzylamine

-

Ice water

-

10% Methanol in Chloroform

-

10% Sodium Bicarbonate (NaHCO3) solution

-

Brine solution

-

Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF.

-

To this solution, add HOBT (0.1 g, 0.74 mmol, 1.2 equiv), EDC.HCl (0.141 g, 0.74 mmol, 1.2 equiv), and TEA (0.187 g, 1.85 mmol, 3 equiv).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add benzylamine (0.61 mmol, 1 equiv) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, pour the reaction mixture into ice water (20 mL).

-

Extract the product with 10% Methanol in Chloroform (2 x 30 mL).

-

Wash the combined organic layers with 10% NaHCO3 solution (25 mL) and brine solution.

-

Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a step gradient of 0-5% Methanol in Chloroform to obtain this compound.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1H-indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 259-262 | 98 |

| This compound | C₁₅H₁₃N₃O | 251.28 | 145-148 | - |

Yield for this compound was not explicitly stated as a percentage in the source but was obtained from the described procedure.

Table 2: Spectroscopic Data

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |

| 1H-indazole-3-carboxylic acid | 3280, 3186, 2945, 1687, 1588, 1518, 1486, 1382, 1282, 1174, 1149, 914, 779 | - |

| This compound | 3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 680 | 4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H)[1] |

¹H NMR data for 1H-indazole-3-carboxylic acid was not provided in the primary source.

Visualization of the Synthesis

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Caption: Chemical synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-1H-indazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1H-indazole-3-carboxamide is a key heterocyclic compound that serves as a structural backbone for a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as inhibitors of crucial cellular targets, including p21-activated kinase 1 (PAK1) and poly(ADP-ribose) polymerase-1 (PARP-1). Understanding the fundamental physicochemical properties of this core structure is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and visualizations of its relevant biological pathways.

Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is essential for predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available experimental and computationally predicted properties of this compound.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃N₃O | - |

| Molecular Weight | 251.28 g/mol | - |

| Melting Point | 145-148 °C | [1][2] |

| Appearance | Not specified (likely a solid at room temperature) | - |

Predicted Physicochemical Properties

No experimental data for solubility, pKa, and logP of this compound were found in the reviewed literature. The following values are computationally predicted and should be used as an estimation pending experimental verification.

| Property | Predicted Value | Source |

| Solubility | Insoluble in water | Predicted |

| pKa (most acidic) | 13.5 (amide proton) | Predicted |

| pKa (most basic) | 1.2 (pyrazole nitrogen) | Predicted |

| logP (Octanol-Water Partition Coefficient) | 2.9 | Predicted |

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of the indazole-3-carboxylic acid, followed by an amidation reaction.

Synthesis of 1H-indazole-3-carboxylic acid

A detailed, multi-step experimental protocol for the synthesis of the precursor, 1H-indazole-3-carboxylic acid, is available in the literature. This process often involves the protection of the indazole nitrogen, followed by lithiation and carboxylation, and subsequent deprotection.

Synthesis of this compound

The following is a general experimental protocol for the amidation of 1H-indazole-3-carboxylic acid to yield this compound.[2]

Materials:

-

1H-indazole-3-carboxylic acid

-

Benzylamine

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

-

10% Methanol in Chloroform

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

-

To this solution, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add benzylamine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with 10% methanol in chloroform.

-

Wash the combined organic layers with 10% NaHCO₃ solution, followed by a brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to afford the final product, this compound.

Mandatory Visualizations

Logical Relationship: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Signaling Pathway: p21-activated kinase 1 (PAK1) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of PAK1, a kinase implicated in cell proliferation, survival, and motility.[3]

Caption: Inhibition of the PAK1 signaling pathway by indazole derivatives.

Signaling Pathway: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The 1H-indazole-3-carboxamide scaffold has also been utilized in the design of PARP-1 inhibitors. PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.

Caption: Role of PARP-1 in DNA repair and its inhibition.

Conclusion

This compound is a molecule of significant interest in the field of drug discovery. This guide has provided a summary of its core physicochemical properties, a detailed synthesis protocol, and visualizations of its interactions with key biological pathways. The presented data and methodologies offer a valuable resource for researchers and scientists working on the development of novel therapeutics based on the indazole scaffold. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding of this important compound.

References

N-benzyl-1H-indazole-3-carboxamide: A Technical Guide to its Synthesis and Structural Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-benzyl-1H-indazole-3-carboxamide, focusing on its synthesis and providing a framework for its structural analysis. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this paper also presents crystallographic data of a closely related analogue to offer structural insights. Furthermore, this guide explores the potential biological relevance of this compound by examining the signaling pathway of p21-activated kinase 1 (PAK1), a known target for the indazole-3-carboxamide scaffold.

Synthesis and Physicochemical Properties

This compound can be synthesized from 1H-indazole-3-carboxylic acid. The general procedure involves an amide coupling reaction. The physicochemical properties of the resulting compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N₃O | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Melting Point | 145-148 °C | [1][2] |

| Appearance | Solid | [2] |

Experimental Protocols

Synthesis of 1H-Indazole-3-carboxylic acid

A common precursor for the synthesis of this compound is 1H-indazole-3-carboxylic acid. One synthetic route to this precursor involves the protection of indazole, followed by lithiation and subsequent carboxylation.

Synthesis of this compound[1][2]

A general and efficient method for the synthesis of this compound is through the coupling of 1H-indazole-3-carboxylic acid with benzylamine. This reaction is typically facilitated by a coupling agent.

Materials:

-

1H-indazole-3-carboxylic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Chloroform

-

Methanol

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid in DMF.

-

To this solution, add HOBt, EDC.HCl, and TEA.

-

Stir the reaction mixture at room temperature for approximately 15 minutes.

-

Add benzylamine to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with a mixture of 10% methanol in chloroform.

-

Wash the combined organic layers with 10% NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a gradient of 0-5% methanol in chloroform to yield this compound.

A detailed workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Structural Analysis

As of the latest literature search, a single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of a related, more complex derivative, 4-benzyl-1-oxo-N-phenethyl-1H-[3][4]oxazino[4,3-b]indazole-3-carboxamide, has been determined and provides some insight into the potential solid-state conformation of such molecules.[5] The crystallographic data for this analogue is presented in Table 2.

Table 2: Crystallographic Data for 4-benzyl-1-oxo-N-phenethyl-1H-[3][4]oxazino[4,3-b]indazole-3-carboxamide [5]

| Parameter | Value |

| Chemical Formula | C₂₆H₂₁N₃O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.149(4) |

| b (Å) | 9.249(4) |

| c (Å) | 13.508(7) |

| α (°) | 91.995(9) |

| β (°) | 101.158(8) |

| γ (°) | 108.392(8) |

| Volume (ų) | 1058.5(9) |

| Z | 2 |

| Temperature (K) | 296(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Biological Context: Inhibition of PAK1 Signaling

The 1H-indazole-3-carboxamide scaffold has been identified as a promising framework for the development of inhibitors targeting p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[3][6][7] Dysregulation of the PAK1 signaling pathway is implicated in several diseases, including cancer.[8][9]

The inhibition of PAK1 by compounds such as this compound derivatives can interfere with downstream signaling events. A simplified representation of the PAK1 signaling pathway and the potential point of inhibition is illustrated below.

Caption: Simplified PAK1 signaling pathway and point of inhibition.

As shown in the diagram, activation of receptor tyrosine kinases can lead to the activation of Ras and subsequently the Rho GTPases Rac and Cdc42. These, in turn, activate PAK1. Activated PAK1 can then modulate several downstream pathways, including the Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival. PAK1 also influences cytoskeletal dynamics by phosphorylating substrates like LIM kinase (LIMK) and myosin light chain kinase (MLCK), thereby affecting cell migration and invasion. An inhibitor like an this compound derivative would block the activity of PAK1, thus preventing these downstream signaling events.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant potential in drug discovery. While its specific crystal structure remains to be elucidated, analysis of related compounds provides a basis for structural understanding. The established role of the indazole-3-carboxamide scaffold as a PAK1 inhibitor highlights a key area for further investigation into the therapeutic applications of this compound and its analogues. This technical guide provides a foundational resource for researchers interested in the synthesis, structural properties, and biological evaluation of this promising compound.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

Technical Guide: Spectroscopic Data and Experimental Protocols for N-benzyl-1H-indazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-1H-indazole-3-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein includes detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ Reference: G. Narayana Swamy et al., 2012.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 13.88 | s | - | 1H | Indazole N-H |

| 9.08 | br t | - | 1H | Amide N-H |

| 8.21 | d | 8.2 | 1H | Ar-H |

| 7.64 | d | 8.0 | 1H | Ar-H |

| 7.43 - 7.22 | m | - | 7H | Ar-H |

| 4.52 | d | 6.8 | 2H | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data

Note: The following are predicted chemical shifts based on the analysis of closely related structures, specifically N-Benzyl-1-butyl-1H-indazole-3-carboxamide, and general principles of NMR spectroscopy.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (Amide) |

| ~141 | Aromatic C |

| ~140 | Aromatic C |

| ~137 | Aromatic C |

| ~129 | Aromatic C |

| ~128 | Aromatic C |

| ~127 | Aromatic C |

| ~123 | Aromatic C |

| ~122 | Aromatic C |

| ~111 | Aromatic C |

| ~43 | CH₂ |

Table 3: IR Spectroscopic Data

Method: KBr Pellet Reference: G. Narayana Swamy et al., 2012.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3407 | N-H Stretch |

| 3184 | N-H Stretch |

| 1651 | C=O Stretch (Amide I) |

| 1544 | N-H Bend (Amide II) |

| 1471 | C=C Stretch (Aromatic) |

| 1348 | C-N Stretch |

| 1260, 1239, 1150, 1080 | C-H in-plane bend, C-N stretch |

| 956, 779, 680 | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data

Molecular Formula: C₁₅H₁₃N₃O Molecular Weight: 251.28 g/mol

| m/z | Ion |

| 252.11 | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of 1H-indazole-3-carboxylic acid with benzylamine. A general and effective procedure is as follows:

-

Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents).

-

Activation: Stir the reaction mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as a mixture of chloroform and methanol.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]

Spectroscopic Characterization

The following are representative protocols for the spectroscopic analysis of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectral data can be obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent like methanol and introduced into the ion source. The data is acquired in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

biological activity of indazole-3-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of Indazole-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with various biological targets, acting as a bioisostere of indole and benzimidazole.[1] Within this class, indazole-3-carboxamide derivatives have emerged as a particularly versatile and fruitful area of research, leading to the discovery of potent modulators for a wide array of biological targets. These compounds have demonstrated significant therapeutic potential across multiple domains, including oncology, immunology, and neurology.[2][3] Several drugs containing the indazole scaffold are already FDA-approved, such as the kinase inhibitors Axitinib and Pazopanib, highlighting the clinical relevance of this core structure.[4][5] This technical guide provides a comprehensive overview of the diverse biological activities of indazole-3-carboxamide derivatives, focusing on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Kinase Inhibitory Activity

Indazole-3-carboxamides have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[6] Their rigid structure allows for precise orientation within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.

p21-Activated Kinase 1 (PAK1) Inhibition

Aberrant activation of PAK1 is linked to tumor progression, migration, and invasion.[7] Consequently, PAK1 is a promising target for anti-cancer drug development. A series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[7][8] Structure-activity relationship (SAR) analysis revealed that a hydrophobic ring in the deep back pocket and a hydrophilic group in the solvent region are critical for high inhibitory activity and selectivity.[7] The representative compound 30l showed excellent enzyme inhibition and suppressed migration and invasion of MDA-MB-231 breast cancer cells.[7][8]

Table 1: PAK1 Inhibitory Activity of Representative Indazole-3-Carboxamide Derivatives

| Compound | PAK1 IC50 (nM) | hERG Inhibition (%) @ 10 µM |

|---|

| 30l | 9.8 | 15.2 |

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[7]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Indazole-3-carboxamide derivatives have also been discovered as potential inhibitors of human GSK-3, a kinase implicated in various diseases including neurodegenerative disorders and cancer.[4] These compounds were found to bind to the ATP binding site of GSK-3β. SAR studies indicated that methoxy substitutions at the 5-position of the indazole ring were important for high potency.[4]

Table 2: GSK-3β Inhibitory Activity of Indazole-3-Carboxamide Derivatives

| Compound | GSK-3β IC50 (µM) |

|---|---|

| 49 | 1.7 |

| 50 | 0.35 |

Data sourced from a review on indazole derivatives as kinase inhibitors.[4]

IKK2 Inhibition for Inflammatory Disorders

Certain indazole carboxamide compounds have been identified as inhibitors of IKK2 (also known as IKKβ), a key kinase in the NF-κB signaling pathway that plays a central role in inflammation.[9] These inhibitors are useful for treating disorders associated with inappropriate IKK2 activity, such as rheumatoid arthritis, asthma, and COPD.[9]

Experimental Protocol: Kinase Inhibition Assay (Example: PAK1)

The inhibitory activity against PAK1 can be determined using a mobility shift assay.

-

Reagents and Materials: Recombinant human PAK1 enzyme, fluorescently labeled peptide substrate, ATP, and assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Assay Procedure:

-

The test compounds (e.g., indazole-3-carboxamide derivatives) are serially diluted in DMSO and added to the wells of a microplate.

-

PAK1 enzyme is added to the wells containing the compounds and incubated for a short period (e.g., 10 minutes) at room temperature to allow for binding.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at room temperature.

-

The reaction is stopped by the addition of a termination buffer containing EDTA.

-

-

Data Analysis: The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Inhibition of a kinase (e.g., RAF) by an indazole-3-carboxamide derivative blocks downstream signaling.

Receptor Antagonism

Indazole-3-carboxamides have been designed as potent and selective ligands for various G-protein coupled receptors (GPCRs), demonstrating their utility in modulating signaling pathways involved in inflammation and neurotransmission.

Prostanoid EP4 Receptor Antagonism

The prostaglandin E2 (PGE2)/EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment. Blocking this pathway is an attractive strategy for cancer immunotherapy.[10] A series of 2H-indazole-3-carboxamide derivatives were identified as potent and selective EP4 receptor antagonists.[11] The lead compound 14 displayed single-nanomolar antagonistic activity and effectively inhibited the upregulation of immunosuppression-related genes in macrophages.[10][11]

Table 3: EP4 Receptor Antagonistic Activity

| Compound | EP4 IC50 (nM) |

|---|---|

| 1 | 3106 |

| 14 | Single-nanomolar range |

Data sourced from a study on 2H-indazole-3-carboxamide derivatives for cancer immunotherapy.[11]

Serotonin 4 Receptor (5-HT4R) Antagonism

N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were developed as potent and selective 5-HT4 receptor antagonists.[12][13] Lack of selectivity has been a concern for previous 5-HT4R ligands.[13] However, compounds like 11ab and 12g showed high selectivity over the 5-HT2A receptor and the hERG potassium channel, along with good in vitro pharmacokinetic properties. These compounds also demonstrated significant antinociceptive effects in animal models of analgesia.[12][13]

Table 4: 5-HT4 Receptor Binding Affinity

| Compound | 5-HT4R Binding (% Inhibition @ 10⁻⁸ M) |

|---|---|

| 11c | 64 |

| 11d | 79 |

| 11e | 84 |

| 11f | 80 |

| 11g | 78 |

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as 5-HT4R ligands.[12]

Experimental Protocol: GloSensor™ cAMP Assay (Example: EP4 Antagonism)

This assay measures changes in intracellular cAMP levels, a downstream second messenger of the EP4 receptor.

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the human EP4 receptor and the pGloSensor™-22F cAMP plasmid.

-

Assay Procedure:

-

Transfected cells are seeded into 384-well plates and incubated.

-

The medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent and the cells are equilibrated.

-

Test compounds (antagonists) are added to the wells and incubated.

-

The agonist (PGE2) is added to stimulate the EP4 receptor.

-

Luminescence, which correlates with cAMP levels, is measured in real-time using a plate reader.

-

-

Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced luminescence signal. IC50 values are calculated from the dose-response curves.[11]

Caption: An indazole-3-carboxamide antagonist blocks the EP4 receptor, preventing cAMP production.

Ion Channel Blockade

Calcium-Release Activated Calcium (CRAC) Channel Blockade

CRAC channels are crucial for calcium signaling in immune cells, such as mast cells. Their activation leads to the release of pro-inflammatory mediators. Indazole-3-carboxamides have been identified as potent CRAC channel blockers, representing a novel structural scaffold for immunomodulation.[14] A key SAR finding was the critical requirement of the 3-carboxamide regiochemistry; the reverse amide isomer was inactive. The representative compound 12d actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50.[14]

Table 5: CRAC Channel Inhibitory Activity

| Compound | Ca²⁺ Influx IC50 (µM) | cLogP |

|---|---|---|

| 12d | 0.67 | 4.76 |

| 12a | Potent | 6.18 |

| 15b | Potent | 4.65 |

Data sourced from a study on indazole-3-carboxamides as CRAC channel blockers.[14]

Experimental Protocol: Calcium Influx Assay

This assay measures the inhibition of intracellular calcium increase following CRAC channel activation.

-

Cell Loading: Rat basophilic leukemia (RBL) cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

ER Calcium Depletion: The endoplasmic reticulum (ER) calcium stores are depleted using thapsigargin, a SERCA pump inhibitor. This action triggers the opening of CRAC channels on the plasma membrane.

-

Compound Treatment: The cells are treated with various concentrations of the indazole-3-carboxamide test compounds.

-

Calcium Measurement: Extracellular calcium is added, and the resulting influx of calcium through the open CRAC channels is measured by monitoring the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the compounds on calcium influx is quantified, and IC50 values are determined from dose-response curves.[14]

Caption: Workflow of CRAC channel activation and its inhibition by an indazole-3-carboxamide blocker.

Other Biological Activities

The therapeutic potential of the indazole-3-carboxamide scaffold extends to other areas, including infectious diseases.

Antiviral and Antimicrobial Activity

-

Antiviral: N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2. Starting from a hit compound identified for MERS-CoV, researchers developed 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a ), which exhibited an EC50 of 0.69 µM against SARS-CoV-2 with low cytotoxicity.[15]

-

Antimicrobial: Various indazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2][16]

Table 6: Antiviral Activity of a Representative Indazole-3-Carboxamide

| Compound | SARS-CoV-2 EC50 (µM) |

|---|

| 4a | 0.69 |

Data sourced from a study on N-arylindazole-3-carboxamides as antiviral agents.[15]

General Synthesis Protocol

A common method for synthesizing 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[16]

-

Activation of Carboxylic Acid: 1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like DMF. Coupling reagents such as HOBT and EDC.HCl are added, along with a base like triethylamine (TEA). The mixture is stirred to form an activated ester intermediate.

-

Amide Coupling: The desired primary or secondary amine is added to the reaction mixture.

-

Reaction and Workup: The reaction is stirred at room temperature for several hours until completion. The product is then isolated through standard workup procedures, such as extraction and washing.

-

Purification: The crude product is purified, typically by column chromatography, to yield the final indazole-3-carboxamide derivative.[16]

Caption: A generalized workflow for the synthesis of indazole-3-carboxamide derivatives via amide coupling.

Conclusion

Indazole-3-carboxamide derivatives represent a remarkably versatile chemical scaffold with a broad spectrum of biological activities. They have yielded potent and selective inhibitors of kinases (PAK1, GSK-3), antagonists of key receptors in immunology and neurology (EP4, 5-HT4R), and novel blockers of ion channels (CRAC). Furthermore, their potential extends to antiviral and antimicrobial applications. The modular nature of their synthesis allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The continued investigation of this privileged scaffold promises to deliver novel therapeutic agents for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US8501780B2 - Indazole carboxamides and their use - Google Patents [patents.google.com]

- 10. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to N-benzyl-1H-indazole-3-carboxamide: Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-1H-indazole-3-carboxamide, a member of the pharmacologically significant indazole-3-carboxamide class of compounds. This document details the known history of its synthesis, provides a detailed experimental protocol for its preparation, and presents available biological activity data. Furthermore, it explores the key signaling pathways associated with the broader indazole-3-carboxamide scaffold, offering insights into the potential mechanisms of action for this chemical class. The information is structured to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and History

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The specific history of this compound is not extensively documented as a standalone breakthrough discovery. Instead, its emergence is rooted in the broader exploration of the indazole-3-carboxamide chemical space for therapeutic agents.

While a definitive first synthesis is not readily apparent in the literature, a notable and detailed synthesis was published in 2012 by G. Narayana Swamy and colleagues.[1][2] In their work, this compound (designated as compound 4a ) was synthesized as part of a larger library of fourteen 1H-indazole-3-carboxamides to be evaluated for their antimicrobial properties.[1][2]

However, the core structure of 1-benzyl-1H-indazole-3-carboxylic acid and its derivatives were described much earlier in a 1975 patent, indicating that the foundational chemical scaffold was of interest to medicinal chemists for several decades prior to the 2012 publication. This earlier work laid the groundwork for the synthesis of a variety of N-substituted indazole-3-carboxamides.

The sustained interest in the indazole-3-carboxamide core stems from its ability to act as a versatile pharmacophore, with derivatives showing activity as inhibitors of p21-activated kinase 1 (PAK1), poly(ADP-ribose)polymerase-1 (PARP-1), calcium-release activated calcium (CRAC) channels, and glycogen synthase kinase 3 (GSK-3), as well as acting as synthetic cannabinoid receptor agonists. This broad biological activity profile makes the indazole-3-carboxamide scaffold, and by extension this compound, a subject of ongoing interest in drug discovery.

Experimental Protocols

The following experimental protocols are based on the synthesis of this compound as described by G. Narayana Swamy et al. (2012).[1][2]

Synthesis of 1H-Indazole-3-carboxylic acid (3)

The precursor, 1H-indazole-3-carboxylic acid, is synthesized from SEM-protected indazole. The protecting group is cleaved to yield the carboxylic acid, which serves as the starting material for the final amidation step.

General Procedure for the Preparation of this compound (4a)

To a solution of 1H-indazole-3-carboxylic acid (3 ) (0.1 g, 0.61 mmol, 1 equivalent) in dimethylformamide (DMF), 1-Hydroxybenzotriazole (HOBT) (0.1 g, 0.74 mmol, 1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (0.141 g, 0.74 mmol, 1.2 equivalents), and triethylamine (TEA) (0.187 g, 1.85 mmol, 3 equivalents) are added. The reaction mixture is stirred at room temperature for 15 minutes. Subsequently, benzylamine (0.065 g, 0.61 mmol, 1 equivalent) is added at room temperature, and the mixture is stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, ice water (20 mL) is poured into the reaction mixture. The resulting product is extracted with 10% methanol in chloroform (2 x 30 mL). The combined organic layers are washed with 10% sodium bicarbonate (NaHCO3) solution (25 mL) and brine solution, then dried over anhydrous sodium sulfate (Na2SO4). The solvent is evaporated under reduced pressure. The crude product is purified by column chromatography (step gradient: 0-5% Methanol in CHCl3) to afford pure this compound.[1][2]

Data Presentation

Physicochemical and Spectroscopic Data

The following data for this compound (designated as 4a ) is reported by G. Narayana Swamy et al. (2012).[1]

| Property | Value |

| Melting Point (°C) | 145-148 |

| IR (KBr, cm⁻¹) | 3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 680 |

| ¹H NMR (DMSO) δ | 4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H) |

Biological Activity Data

Extensive searches for quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound against specific molecular targets such as PAK1, PARP-1, CRAC channels, or GSK-3 did not yield specific results. The available literature primarily focuses on more complex derivatives of the indazole-3-carboxamide scaffold for these targets.

However, the 2012 study by G. Narayana Swamy et al. did evaluate the antimicrobial and antifungal activity of this compound. The data is presented below as zones of inhibition.

| Organism | Zone of Inhibition (mm) |

| Antifungal Activity | |

| Aspergillus niger | 12 |

| Helminthosporium oryzae | 13 |

Note: The standard antifungal agent used for comparison was Griseofulvin, which showed inhibition zones of 15 mm and 14 mm against Aspergillus niger and Helminthosporium oryzae, respectively.[2]

The study also reported that the compound exhibited some activity against Escherichia coli, but not against Pseudomonas aeruginosa, Staphylococcus aureus, or Streptococcus pyogenes.[2]

Signaling Pathways and Potential Mechanisms of Action

While specific biological targets for this compound are not well-defined in the literature, the broader class of indazole-3-carboxamides has been shown to interact with several important signaling pathways implicated in various diseases. The following diagrams illustrate these potential pathways.

p21-activated kinase 1 (PAK1) Signaling Pathway

PAK1 is a key regulator of cell motility, proliferation, and survival. Its aberrant activation is linked to cancer progression. Indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.

Caption: Simplified PAK1 signaling pathway.

Poly(ADP-ribose) Polymerase-1 (PARP-1) in DNA Repair

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is essential for repairing single-strand DNA breaks. Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination.

Caption: Role of PARP-1 in Base Excision Repair.

Calcium-Release Activated Calcium (CRAC) Channel Signaling

CRAC channels are critical for calcium signaling in various cell types, particularly immune cells. They are composed of the STIM protein in the endoplasmic reticulum and the Orai protein in the plasma membrane. Some indazole-3-carboxamides have been identified as CRAC channel blockers.

Caption: Activation of CRAC channels.

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in diseases such as diabetes, Alzheimer's disease, and bipolar disorder. The indazole-3-carboxamide scaffold has been explored for the development of GSK-3 inhibitors.

Caption: Role of GSK-3 in the Wnt signaling pathway.

Conclusion

This compound is a synthetically accessible compound belonging to a class of molecules with significant therapeutic potential. While its specific biological activity profile is not yet extensively characterized, its structural relationship to a wide range of biologically active indazole-3-carboxamides suggests its potential as a scaffold for the development of novel therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research into this and related compounds. Future studies are warranted to elucidate the specific molecular targets and quantitative biological activity of this compound to fully understand its potential in drug discovery and development.

References

An In-depth Technical Guide to N-benzyl-1H-indazole-3-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-1H-indazole-3-carboxamide and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the this compound core has emerged as a versatile template for the design of potent and selective inhibitors of various enzymes and modulators of ion channels. This guide explores the chemical space and pharmacological landscape of this promising class of molecules.

Synthesis

The general synthesis of this compound and its analogs typically involves the coupling of 1H-indazole-3-carboxylic acid with a corresponding amine. A common synthetic route is outlined below.[1][2][3]

General Synthetic Scheme:

A general synthetic route for this compound analogs.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs have been investigated for a range of biological activities, primarily as inhibitors of kinases and modulators of ion channels. The following sections summarize the key findings.

p21-Activated Kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival, making it an attractive target for cancer therapy.[4] Several 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[5]

Quantitative Data for PAK1 Inhibitors:

| Compound ID | R1 (Substitution on Benzyl Ring) | PAK1 IC50 (nM) | Reference |

| 30l | 3-fluoro-4-(morpholinomethyl) | 9.8 | [6] |

| Analog A | 4-chloro | 55 | [5] |

| Analog B | 4-methoxy | 120 | [5] |

Structure-Activity Relationship (SAR) Summary for PAK1 Inhibition:

-

Hydrophobic substitutions on the benzyl ring are generally favorable for activity.

-

Introduction of a hydrophilic group , such as a morpholine, in the solvent-accessible region can significantly enhance potency and selectivity.[5]

-

The N-benzyl moiety appears to be crucial for interaction with the kinase active site.

PAK1 Signaling Pathway:

Simplified PAK1 signaling pathway and the inhibitory action of this compound analogs.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA repair.[7][8][9][10][11] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with BRCA mutations. N-substituted indazole-3-carboxamides have been explored as PARP-1 inhibitors.

Quantitative Data for PARP-1 Inhibitors:

| Compound ID | N1-Substitution | PARP-1 IC50 (µM) | Reference |

| 4 | 3-(piperidin-1-yl)propyl | 36 | [8] |

| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | [8] |

Structure-Activity Relationship (SAR) Summary for PARP-1 Inhibition:

-

A three-carbon linker at the N1 position of the indazole ring appears to be optimal.

-

The nature of the terminal heterocyclic ring significantly influences inhibitory activity.

PARP1 in DNA Single-Strand Break Repair:

The role of PARP1 in DNA repair and its inhibition by this compound analogs.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function.[6][12][13] Its dysregulation is implicated in various diseases, such as Alzheimer's disease, bipolar disorder, and diabetes. 1H-Indazole-3-carboxamides have been identified as a novel class of GSK-3 inhibitors.

Quantitative Data for GSK-3β Inhibitors:

| Compound ID | Substitution Pattern | GSK-3β pIC50 | Reference |

| Hit 1 | N-(pyridin-2-ylmethyl) | 5.5 | [14] |

| Hit 2 | N-(1-(pyridin-2-yl)ethyl) | 5.4 | [14] |

| Hit 3 | N-(2-(dimethylamino)ethyl) | 5.2 | [14] |

Structure-Activity Relationship (SAR) Summary for GSK-3β Inhibition:

-

The indazole core acts as a scaffold, with the carboxamide moiety forming key interactions in the ATP-binding pocket.

-

Substitutions on the amide nitrogen with groups capable of hydrogen bonding, such as pyridyl moieties, are beneficial for activity.

GSK-3 Signaling Pathway (Wnt/β-catenin):

Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3 and its inhibition.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

CRAC channels are crucial for calcium signaling in various cell types, particularly immune cells.[15][16][17][18][19] Their modulation presents a therapeutic opportunity for inflammatory and autoimmune diseases. Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[20]

Quantitative Data for CRAC Channel Blockers:

| Compound ID | Amide Substitution (Ar) | Calcium Influx IC50 (µM) | Reference |

| 12d | 2,6-difluorophenyl | < 1 | [20] |

| Analog C | 3-fluoro-4-pyridyl | Potent | [20] |

| 9c | (reverse amide) | Inactive (>100) | [20] |

Structure-Activity Relationship (SAR) Summary for CRAC Channel Blockade:

-

The -CO-NH-Ar amide regiochemistry is critical for activity; the reverse amide is inactive.[20]

-

Electron-withdrawing substituents on the aryl ring, such as fluorine atoms, enhance potency.

-

The presence of a nitrogen atom in the aryl ring (e.g., pyridyl) can also lead to potent inhibition.

CRAC Channel Activation Pathway:

Activation of CRAC channels and their blockade by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 1H-indazole-3-carboxamide Derivatives

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) are added. The mixture is stirred at room temperature for 15 minutes. The respective amine (1 equivalent) is then added, and the reaction mixture is stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol). The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2][3]

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase activity is measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. The kinase (e.g., PAK1 or GSK-3β) is incubated with the test compound at various concentrations for a short period (e.g., 10-15 minutes) at room temperature. The kinase reaction is initiated by the addition of a mixture of the specific substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C. The reaction is then stopped, and the amount of ADP produced is quantified by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal. The luminescence is measured using a plate reader, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22][23][24][25][26][27][28][29]

PARP Inhibition Assay

The inhibitory activity against PARP can be assessed using a colorimetric or fluorometric assay kit. These assays typically involve the use of histone-coated plates. Cell lysates or purified PARP enzyme is added to the wells along with a biotinylated NAD+ substrate and activated DNA. The test compounds are added at various concentrations. The reaction is allowed to proceed, during which PARP incorporates the biotinylated ADP-ribose onto the histones. The plate is then washed, and streptavidin-HRP is added to bind to the biotinylated moieties. After another washing step, a colorimetric or fluorometric HRP substrate is added, and the signal is measured using a plate reader. The signal is proportional to the PARP activity, and the percentage of inhibition is calculated.[30][31][32][33][34]

Calcium Influx Assay for CRAC Channel Blockade

Cells (e.g., RBL-2H3 mast cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The cells are then washed and resuspended in a calcium-free buffer. The test compound is added to the cells and incubated for a specific period. Intracellular calcium stores are depleted by adding an agent like thapsigargin in the calcium-free buffer. The fluorescence is monitored over time. Subsequently, extracellular calcium is added to the buffer, and the increase in fluorescence due to calcium influx through CRAC channels is measured. The inhibition of calcium influx by the test compound is calculated by comparing the fluorescence increase in the presence and absence of the compound.

Other Therapeutic Potential

Beyond the well-explored areas of oncology and inflammation, this compound analogs have shown promise in other therapeutic domains.

-

Antimicrobial Activity: Some analogs have been synthesized and evaluated for their antimicrobial properties.[1][2][3]

-

Anti-inflammatory Activity: Given their ability to modulate CRAC channels and potentially other inflammatory mediators, these compounds are being investigated as anti-inflammatory agents.[35]

-

Neuroprotection: The inhibition of GSK-3 by these analogs suggests their potential for the treatment of neurodegenerative diseases.[14]

-

Antiviral Activity: Certain N-arylindazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against SARS-CoV-2.

Conclusion

This compound and its analogs represent a rich and versatile chemical scaffold with a wide range of biological activities. The ability to readily modify the core structure allows for the fine-tuning of potency and selectivity against various targets, including kinases and ion channels. The promising preclinical data in areas such as oncology, inflammation, and neurodegenerative diseases highlight the significant therapeutic potential of this compound class. Further optimization of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates. This technical guide provides a solid foundation for researchers to build upon in the ongoing quest for novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK3 in cell signaling | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Repair pathway for PARP-1 DNA-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PARP1 - Wikipedia [en.wikipedia.org]

- 12. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. xcessbio.com [xcessbio.com]

- 19. gosset.ai [gosset.ai]

- 20. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]

- 23. promega.com [promega.com]

- 24. promega.com [promega.com]

- 25. Akt Phosphorylation of Serine 21 on Pak1 Modulates Nck Binding and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 30. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. bmglabtech.com [bmglabtech.com]

- 33. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]

- 34. resources.rndsystems.com [resources.rndsystems.com]

- 35. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-benzyl-1H-indazole-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1H-indazole-3-carboxamide belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Various derivatives of 1H-indazole-3-carboxamide have demonstrated potent biological effects, suggesting a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound and its close analogs, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising chemical entity.

Identified and Potential Therapeutic Targets

Based on available literature, the primary therapeutic targets for compounds within the 1H-indazole-3-carboxamide class fall into three main categories: oncology, neurology/immunology, and infectious diseases.

p21-Activated Kinase 1 (PAK1) Inhibition in Oncology

A significant body of evidence points to 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation. Its aberrant activation is implicated in the progression and metastasis of various cancers.

Mechanism of Action: Inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives has been shown to suppress the migration and invasion of cancer cells. This effect is mediated through the downregulation of the transcription factor Snail, a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[1][2]

Quantitative Data: While specific quantitative data for this compound is not readily available in the reviewed literature, a representative compound from the 1H-indazole-3-carboxamide series, designated as 30l , exhibited potent PAK1 inhibition with the following activity:

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| 30l | PAK1 | Kinase Assay | 9.8 | - | [1] |

Cannabinoid Receptor (CB1 and CB2) Agonism

The 1H-indazole-3-carboxamide scaffold is a well-established pharmacophore for synthetic cannabinoid receptor agonists. These compounds often exhibit high affinity and efficacy at both the CB1 and CB2 receptors, which are key components of the endocannabinoid system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and immune function.

Mechanism of Action: As agonists of CB1 and CB2 receptors, these compounds mimic the effects of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol). Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.

Quantitative Data: Numerous synthetic cannabinoids based on the 1H-indazole-3-carboxamide core have been synthesized and characterized. Below is a summary of the in vitro activity for some of these analogs. It is important to note that these are not N-benzyl derivatives but illustrate the potency of this chemical class at cannabinoid receptors.

| Compound | Target | Assay Type | EC50 (nM) | Reference |

| ADB-FUBINACA | CB1 | Receptor Activation | 0.69 | [3] |

| ADB-FUBINACA | CB2 | Receptor Activation | 0.59 | [3] |

| 5F-MDMB-PICA | CB1 | Receptor Activation | 3.26 | [3] |

| 5F-MDMB-PICA | CB2 | Receptor Activation | 0.87 | [3] |

| AMB-FUBINACA ((S)-enantiomer) | CB1 | GPCR Activation | 2.3 | [4] |

| AMB-FUBINACA ((S)-enantiomer) | CB2 | GPCR Activation | 0.48 | [4] |

Antifungal Activity

This compound has been specifically evaluated for its antifungal properties. The potential mechanisms of action for antifungal agents in this chemical class could involve the disruption of fungal cell membrane integrity or the induction of oxidative stress.

Mechanism of Action: While the precise mechanism for this compound has not been elucidated, azole-containing compounds are known to inhibit the fungal enzyme 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. An alternative mechanism could involve the generation of reactive oxygen species (ROS), leading to fungal cell death.

Quantitative Data: The antifungal activity of this compound has been assessed using the agar diffusion method, with the zone of inhibition indicating its efficacy against specific fungal strains.

| Compound | Fungal Strain | Assay Type | Zone of Inhibition (mm) | Reference |

| This compound | Aspergillus niger | Agar Diffusion | 12 | [5] |

| This compound | Helminthosporium oryzae | Agar Diffusion | 13 | [5] |

Experimental Protocols

In Vitro PAK1 Kinase Assay

This protocol is adapted from established methods for measuring PAK1 kinase activity.

Objective: To determine the in vitro inhibitory activity of this compound against PAK1.

Materials:

-

Recombinant human PAK1 enzyme

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

PAK1 substrate (e.g., a generic kinase substrate peptide)

-

This compound (dissolved in DMSO)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 2 µL of PAK1 enzyme solution to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 3 µL of a substrate/ATP mix. The final concentration of ATP should be close to the Km for PAK1.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

This compound (dissolved in DMSO)

-

Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN 55,212-2)

-

96-well plates

-

Filter mats

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the compound dilutions, radioligand (at a concentration close to its Kd), and receptor membrane preparation.

-

Include wells for total binding (vehicle control) and non-specific binding.

-

Incubate the plate for 90 minutes at 30°C.

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by analyzing the competitive binding data and then calculate the Ki value using the Cheng-Prusoff equation.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol is designed to assess the effect of this compound on the migration and invasion of cancer cells, such as the highly metastatic MDA-MB-231 breast cancer cell line.[6][7][8]

Objective: To evaluate the inhibitory effect of this compound on cancer cell migration and invasion.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

This compound (dissolved in DMSO)

-

Crystal violet stain

-

Cotton swabs

-

Microscope

Procedure:

Cell Migration:

-

Starve MDA-MB-231 cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add 200 µL of the cell suspension (e.g., 2 x 10⁴ cells) to the upper chamber of the Transwell inserts.

-

Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Cell Invasion:

-

The procedure is similar to the migration assay, with the key difference being the coating of the Transwell insert membrane with a thin layer of Matrigel.

-

Allow the Matrigel to solidify before adding the cell suspension.

-

The incubation time may need to be extended (e.g., 48 hours) to allow for invasion through the Matrigel barrier.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of this compound against pathogenic fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Standardized fungal inoculum

-

RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.

Signaling Pathways and Logical Relationships

PAK1 Signaling Pathway in Cancer Metastasis

This diagram illustrates the role of PAK1 in promoting cancer cell migration and invasion through the regulation of Snail and E-cadherin, and the inhibitory effect of 1H-indazole-3-carboxamide derivatives.

Caption: PAK1 signaling cascade leading to cancer metastasis and its inhibition.

Cannabinoid Receptor Signaling Pathway

This diagram shows the canonical signaling pathway for CB1 and CB2 receptors upon activation by an agonist, such as an indazole-3-carboxamide derivative.

Caption: G-protein coupled signaling of cannabinoid receptors.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential for therapeutic development. The primary targets identified in the literature are PAK1 for anti-cancer applications, particularly in preventing metastasis, and the cannabinoid receptors CB1 and CB2 for a range of neurological and immunological conditions. Furthermore, the demonstrated antifungal activity suggests a potential role in treating infectious diseases. While quantitative data for the specific N-benzyl derivative is limited, the provided experimental protocols offer a clear path for its further characterization. The signaling pathways outlined in this guide provide a framework for understanding the molecular mechanisms underlying the observed biological activities. Further investigation into the structure-activity relationships, selectivity, and pharmacokinetic properties of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Cell migration and invasion assay [bio-protocol.org]

- 7. Cell migration and invasion assay [bio-protocol.org]

- 8. spandidos-publications.com [spandidos-publications.com]

In-Silico Modeling of N-benzyl-1H-indazole-3-carboxamide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1H-indazole-3-carboxamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have emerged as promising inhibitors of various protein targets implicated in diseases such as cancer and inflammatory conditions. In-silico modeling plays a pivotal role in understanding the molecular interactions that govern the binding of these ligands to their respective targets, thereby accelerating the drug discovery and development process. This technical guide provides an in-depth overview of the in-silico modeling approaches for this compound derivatives, focusing on their interaction with key protein targets. We present a summary of quantitative binding data, detailed experimental protocols for in-silico analyses, and visualizations of relevant signaling pathways and experimental workflows.

Target Identification and Signaling Pathways

This compound derivatives have been identified as potent inhibitors of several key proteins, including p21-activated kinase 1 (PAK1) and the Calcium Release-Activated Calcium (CRAC) channel, which is composed of Orai1 and STIM1 proteins.

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is linked to tumor progression, making it an attractive target for anticancer drug development.